(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Overview
Description
The compound is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a pyrazol group and a tert-butyl group. Pyrazines are often used in pharmaceuticals due to their ability to bind to various receptors in the body .
Chemical Reactions Analysis
Pyrazines can undergo various reactions including substitutions and additions. The reactivity of the compound would depend on the specific groups attached to it .Scientific Research Applications
Anti-Inflammatory Properties
- Cytotoxicity Assessment : The compound was evaluated using MTT assays in LPS-induced RAW264.7 macrophage cells. Certain derivatives exhibited cytotoxic effects .
- Anti-Inflammatory Activity : The same derivatives were tested for their ability to inhibit NO (nitric oxide) and PGE2 (prostaglandin E2) production. Compounds 8d and 9k demonstrated significant inhibitory effects on NO production, while also suppressing cytokine production (TNF-α, IL-6, IL-1β) .
- COX-2 and iNOS Inhibition : Compound 9k effectively inhibited both COX-2 and iNOS proteins, key players in inflammation. It also showed high binding affinity to the COX-2 active site .
Tuberculosis Research
While not extensively studied, (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol derivatives may have potential as anti-tubercular agents. Researchers have explored related compounds for their activity against Mycobacterium tuberculosis .
Other Applications
Further investigations are needed, but the compound’s structural features suggest potential in diverse areas such as medicinal chemistry, drug design, and synthetic chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[6-[(2-tert-butylpyrazol-3-yl)amino]pyrazin-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(4-5-14-17)16-10-7-13-6-9(8-18)15-10/h4-7,18H,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJMGNXGHLKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)NC2=NC(=CN=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731118 | |
Record name | {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1010086-67-5 | |
Record name | 6-[[1-(1,1-Dimethylethyl)-1H-pyrazol-5-yl]amino]-2-pyrazinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010086-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.